6-Methyl-5-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazole
Description
Properties
IUPAC Name |
6-methyl-5-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4S/c1-9-10(8-14-4-2-12-3-5-14)15-6-7-16-11(15)13-9/h6-7,12H,2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNZKXNVNPVPMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CSC2=N1)CN3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-5-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate thioamide and imidazole derivatives under controlled conditions. The reaction conditions often involve the use of solvents such as dimethylformamide or ethanol, and catalysts like triethylamine or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-5-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the corresponding reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazin-1-ylmethyl group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, nucleophiles like amines or thiols, solvents like dichloromethane or acetonitrile.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
6-Methyl-5-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes, including catalysts and polymers.
Mechanism of Action
The mechanism of action of 6-Methyl-5-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial or cancer cell proliferation, leading to cell death or growth inhibition. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Key Findings:
- Substituent Size and Flexibility : Piperazine (6-membered ring) offers greater conformational flexibility compared to smaller amines like pyrrolidine (5-membered) or azetidine (4-membered). This flexibility may enhance receptor binding in therapeutic applications but could complicate synthesis .
- Electron-Withdrawing Groups : Nitro substituents (e.g., in 5-nitro-6-(4-nitrophenyl) derivatives) increase electrophilicity, making these compounds intermediates for further derivatization .
- Sulfonamide vs. Amine Groups : Sulfonamide-containing derivatives (e.g., compound 15) exhibit lower synthetic yields (~13%) compared to amine-based analogs, possibly due to steric hindrance .
Physicochemical Properties
- Solubility : Piperazine’s basicity may improve aqueous solubility relative to nitro or sulfonamide derivatives, which are more lipophilic.
Biological Activity
6-Methyl-5-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazole is a heterocyclic compound that has gained attention in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This compound features an imidazo[2,1-b][1,3]thiazole core, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound with a molecular formula of CHNS. Its molecular weight is approximately 236.34 g/mol. The structural features include a methyl group at the 6-position and a piperazin-1-ylmethyl substituent at the 5-position, which contribute to its biological activity (see Table 1 for structural details).
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | CHNS |
| Molecular Weight | 236.34 g/mol |
| CAS Number | 768327-95-3 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that this compound may modulate the activity of various enzymes and receptors involved in critical cellular processes. For instance:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of carbonic anhydrase (CA), particularly the cytosolic isoform hCA II. Studies reveal inhibition constants (K) ranging from 57.7 to 98.2 µM against hCA II, while it exhibited no significant inhibition against hCA I, IX, or XII (K) .
Anticancer Activity
The imidazo[2,1-b][1,3]thiazole scaffold is recognized for its anticancer properties. In vitro studies have demonstrated that derivatives of this compound can induce cytotoxic effects in various cancer cell lines:
- Case Study : A derivative exhibited significant cytotoxicity against Jurkat cells (IC) and A-431 cells with similar potency . The structure-activity relationship (SAR) analysis indicated that specific substitutions on the phenyl ring enhanced activity.
Anticonvulsant Activity
In addition to anticancer effects, thiazole derivatives have been explored for their anticonvulsant properties:
- Research Findings : Compounds derived from thiazoles have shown promise in eliminating tonic extensor phases in animal models and providing protection against seizures . The SAR studies suggest that modifications to the thiazole ring can significantly impact anticonvulsant efficacy.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it is useful to compare it with other compounds within the same class:
| Compound Type | Biological Activity | Notes |
|---|---|---|
| Imidazo[1,2-a]pyrimidine | Anticancer | Similar structural features |
| Thiazole Derivatives | Diverse biological activities | Known for broad therapeutic potential |
Q & A
Q. What are the standard synthetic routes for 6-methyl-5-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazole, and how are intermediates characterized?
The synthesis typically involves multi-step reactions starting with imidazo[2,1-b][1,3]thiazole core functionalization. A common approach includes:
- Step 1: Alkylation or acylation of the imidazo-thiazole scaffold at the 5-position using piperazine derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
- Step 2: Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) and characterization using / NMR. Key spectral markers include piperazine protons at δ 2.4–3.1 ppm and methylene bridges (CH₂) near δ 3.8–4.2 ppm .
- Validation: High-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., C₁₂H₁₈N₄S requires m/z 262.1254) .
Q. How is the compound’s purity assessed, and what analytical methods are recommended?
- HPLC: Use reverse-phase C18 columns with UV detection (λ = 254 nm). A gradient of acetonitrile/water (0.1% TFA) ensures baseline separation of impurities .
- Elemental Analysis: Acceptable tolerances for C, H, N, S should be ≤0.4% deviation from theoretical values .
- Thermogravimetric Analysis (TGA): Confirms stability up to 200°C, critical for storage and handling .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound’s pharmacological potential?
- Step 1: Synthesize derivatives with modifications at the piperazine (e.g., substitution with aryl groups) or imidazo-thiazole core (e.g., halogenation at the 6-position) .
- Step 2: Screen for bioactivity (e.g., IC₅₀ in cancer cell lines) and correlate with electronic (Hammett σ) or steric (Taft Eₛ) parameters. For example, fluorinated analogs show enhanced anti-proliferative activity due to improved membrane permeability .
- Data Interpretation: Use multivariate regression to identify key substituent effects. Contradictory results (e.g., reduced activity in nitro-substituted derivatives) may arise from metabolic instability, requiring metabolite profiling .
Q. What computational strategies optimize reaction conditions for scale-up synthesis?
- Quantum Chemistry: Employ density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., piperazine coupling energy barriers) .
- Machine Learning: Train models on existing reaction data (e.g., solvent polarity, temperature) to predict optimal yields. For example, DMF outperforms THF in alkylation steps due to better solvation of intermediates .
- Case Study: ICReDD’s workflow integrates computational screening with high-throughput experimentation, reducing optimization time by 60% .
Q. How can contradictory biological data (e.g., anti-inflammatory vs. cytotoxic effects) be resolved?
- Hypothesis Testing:
- Assay Specificity: Validate target engagement using CRISPR knockouts (e.g., COX-2 for anti-inflammatory activity) .
- Off-Target Profiling: Use proteome-wide affinity pulldowns to identify unintended targets (e.g., kinase inhibition leading to cytotoxicity) .
- Dose-Response Analysis: Biphasic effects (e.g., anti-inflammatory at low doses, cytotoxic at high doses) require EC₅₀/LC₅₀ comparison across cell types .
Methodological Tables
Table 1. Key Spectral Data for Intermediate Characterization
| Intermediate | NMR (δ, ppm) | NMR (δ, ppm) | HRMS (m/z) |
|---|---|---|---|
| Piperazine precursor | 2.45 (m, 4H), 3.82 (s, 2H) | 52.1 (CH₂), 46.3 (N-CH₂) | 262.1254 |
| Methylimidazo-thiazole | 2.31 (s, 3H), 7.25 (s, 1H) | 15.8 (CH₃), 113.9 (C-5) | 178.0743 |
Table 2. Computational vs. Experimental Reaction Yields
| Solvent | Predicted Yield (DFT) | Experimental Yield |
|---|---|---|
| DMF | 78% | 82% |
| THF | 65% | 58% |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
